2-Fluoro-3,4-dimethoxy-phenylethylamine

mGlu2 PAM positive allosteric modulator GPCR

α-Fluorinated phenethylamine with methoxy substitution at the 3- and 4-positions. The electron-withdrawing α-fluorine reduces amine pKa by ~1.5-2.0 units relative to non-fluorinated analogs, shifting the protonation equilibrium and improving metabolic stability. Key applications: (1) Direct precursor to the 6-fluoro-7,8-dimethoxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine core via acid-catalyzed cyclization-enabling fluorinated D1 agonist scaffolds without a separate, low-yielding fluorination step. (2) Defined model system for SAR studies investigating how α-fluorination alters amine ionization, hydrogen-bonding capacity, and passive membrane permeability.

Molecular Formula C10H14FNO2
Molecular Weight 199.22 g/mol
Cat. No. B1367461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3,4-dimethoxy-phenylethylamine
Molecular FormulaC10H14FNO2
Molecular Weight199.22 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(CN)F)OC
InChIInChI=1S/C10H14FNO2/c1-13-9-4-3-7(8(11)6-12)5-10(9)14-2/h3-5,8H,6,12H2,1-2H3
InChIKeyDZGVVKDRULIYTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-3,4-dimethoxy-phenylethylamine Physicochemical Profile


2-Fluoro-3,4-dimethoxy-phenylethylamine (2-F-3,4-DMPEA) is a ring‑substituted phenethylamine bearing a fluorine atom at the 2‑position and methoxy groups at the 3‑ and 4‑positions of the phenyl ring [1]. With a molecular formula of C₁₀H₁₄FNO₂, a molecular weight of 199.22 g/mol, a calculated logP of 1.3, and a boiling point of 272.4 °C , this compound serves as both a biologically active small molecule (a potent positive allosteric modulator of the metabotropic glutamate receptor 2) and a key synthetic intermediate for fluorinated dopamine‑D1 agonists.

Workflow Fluorinated benzazepine synthesis Direct cyclization precursor
Selection Logic α-Fluorine basicity probe pKa shift ~1.5–2.0 units vs DMPEA
Procurement Context Synthetic intermediate Stereochemical control required

No Substitute for 2-Fluoro-3,4-dimethoxy-phenylethylamine


The 2‑fluoro substituent in 2‑F‑3,4‑DMPEA dramatically alters the compound’s pharmacological profile and synthetic utility compared with the non‑fluorinated parent 3,4‑dimethoxyphenethylamine (DMPEA) and other positional analogs. The electron‑withdrawing fluorine changes the aromatic ring’s reactivity, enabling unique cyclisation chemistry to form fluorinated benzazepine scaffolds that are inaccessible from DMPEA [1]. Moreover, the fluorine atom imparts potent positive allosteric modulator (PAM) activity at mGlu2 receptors—a property not observed for DMPEA—and introduces a distinct CYP3A4 inhibition liability that must be considered in drug‑discovery workflows [2]. These differences mean that substituting DMPEA or another phenethylamine for 2‑F‑3,4‑DMPEA would lead to loss of the desired pharmacological activity or synthetic outcome.

Property
Target: 2-Fluoro-3,4-dimethoxy-PEA
Substitute: DMPEA / ring-F analogs
Amine basicity
pKa lowered by ~1.5–2.0 units
Higher pKa shifts protonation equilibrium
Stereochemistry
Chiral α-carbon present
Achiral; stereochemical control may not transfer
Reactivity pathway
Direct 6-F-benzazepine cyclization
Requires post-cyclization fluorination step

2-Fluoro-3,4-dimethoxy-phenylethylamine Quantitative Differentiation


Synthetic Advantage for 6-Fluoro-benzazepine Agonists

2‑Fluoro‑3,4‑dimethoxy‑phenylethylamine acts as a potent positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2), with an EC₅₀ of 29 nM at the recombinant human receptor and 75 nM at the rat receptor [1]. It displays >1,000‑fold selectivity over mGlu3, mGlu4, and mGlu6 (EC₅₀ >30 µM for each) [1]. The non‑fluorinated parent, 3,4‑dimethoxyphenethylamine (DMPEA), has no reported mGlu2 activity in ChEMBL or the primary literature, indicating that the 2‑fluoro substituent is critical for mGlu2 PAM activity [2]. This gain of function cannot be achieved by substituting DMPEA or other non‑fluorinated phenethylamines.

6-F-benzazepine cyclization
Class-level inference
Direct acid-catalyzed cyclization to 6-fluoro-benzazepine scaffold under H₂SO₄/CF₃CO₂H
Synthetic route advantage over non-fluorinated precursor
Avoids low-yielding late-stage fluorination
mGlu2 PAM positive allosteric modulator GPCR neuroscience drug discovery

Lipophilicity and CNS Permeability Profile

In human liver microsomes, 2‑F‑3,4‑DMPEA exhibits time‑dependent inhibition of CYP3A4 with a Ki of 540 nM [1]. This liability is not reported for the non‑fluorinated analog DMPEA in the same assay system [2]. The introduction of the fluorine atom therefore alters the compound’s cytochrome P450 interaction profile, a factor that must be considered during lead optimisation to avoid potential drug‑drug interactions.

Lipophilicity (logD pH 7.4)
Cross-study comparable
ACD/LogD = 0.00
ΔlogD −0.5 to −0.8 vs DMPEA
Reduced predicted CNS permeability profile
In silico prediction; experimental confirmation pending
CYP3A4 inhibition drug‑drug interaction ADME liver microsomes

Improved Synthesis via Organolithium Chemistry

2‑F‑3,4‑DMPEA undergoes acid‑catalysed cyclisation to yield 6‑fluoro‑7,8‑dimethoxy‑1‑phenyl‑2,3,4,5‑tetrahydro‑1H‑benzo[d]azepine, a key intermediate in the synthesis of halogen‑substituted fenoldopam analogs [1]. The corresponding 6‑chloro analog (fenoldopam) is a clinically used renal vasodilator, and the 6‑fluoro congener was identified as a potent D‑1 dopamine agonist [1]. The non‑fluorinated phenethylamine DMPEA cannot provide the 6‑halo substitution that is essential for D‑1 agonist potency in this series, making 2‑F‑3,4‑DMPEA an irreplaceable building block for this chemotype.

Organolithium synthesis
Cross-study comparable
Fewer steps; no amine protecting group required
Route supports scale-up and batch reproducibility
Reported as improved over reductive amination routes
dopamine D1 agonist fenoldopam analog renal vasodilator benzazepine synthesis synthetic intermediate

2-Fluoro-3,4-dimethoxy-phenylethylamine Application Scenarios


Synthesis of Fluorinated Benzazepine D1 Agonists

With a human mGlu2 PAM EC₅₀ of 29 nM and >1,000‑fold selectivity over mGlu3/4/6, 2‑F‑3,4‑DMPEA serves as an attractive starting scaffold for CNS programs targeting schizophrenia, anxiety, or addiction. Its fluorine‑driven potency and selectivity cannot be replicated by DMPEA, making it the compound of choice for establishing SAR around the 2‑position. [1]

α-Fluorination Basicity Probe

The measured CYP3A4 Ki of 540 nM provides a quantitative benchmark for medicinal chemists to assess drug‑drug interaction risk early in lead optimisation. This property distinguishes 2‑F‑3,4‑DMPEA from its non‑fluorinated parent and informs the design of backup series with improved ADME profiles. [2]

Organolithium Methodology Development

As the direct precursor to 6‑fluoro‑7,8‑dimethoxy‑1‑phenyl‑2,3,4,5‑tetrahydro‑1H‑benzo[d]azepine, 2‑F‑3,4‑DMPEA is indispensable for preparing halogen‑substituted D‑1 dopamine agonists. Alternative phenethylamines cannot introduce the required 6‑halo substituent, ensuring that procurement of this specific compound is mandatory for this synthetic route. [3]

Metabolic Stability of α-Fluorinated Amines

With a calculated logP of 1.3, a boiling point of 272.4 °C, and a density of 1.1 g/cm³, 2‑F‑3,4‑DMPEA provides a well‑characterised reference point for building fluorinated phenethylamine libraries, enabling consistent quality control and property‑based design.

Application
Selection Property
Validation Focus
Fluorinated benzazepine D1 agonist synthesis
Direct cyclization precursor
Cyclization yield and regiochemical fidelity
α-Fluorination basicity probe
pKa shift ~1.5–2.0 units
Ionization state and permeability modeling
Organolithium methodology development
Electron-rich aromatic substrate
Direct ortho-lithiation/fluorination scope
Metabolic stability of α-fluorinated amines
α-F retards MAO deamination (expected)
In vitro microsomal/hepatocyte comparative stability
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